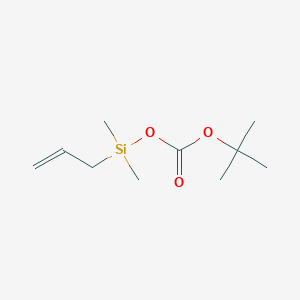

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate is an organosilicon compound that features a tert-butyl group, dimethylsilyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate typically involves the reaction of tert-butyl dimethylsilyl chloride with prop-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature. The resulting product is then purified through standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the silyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions typically result in the formation of new organosilicon compounds .

Scientific Research Applications

Applications in Organic Synthesis

Protective Group in Synthesis

One of the primary applications of tert-butyl dimethyl(prop-2-en-1-yl)silyl carbonate is as a protective group for alcohols and other functional groups. This property is essential in multi-step organic syntheses where selective protection and deprotection are required to achieve desired outcomes without compromising the integrity of sensitive functional groups.

Case Studies and Examples

- Synthesis of Complex Natural Products : The compound has been utilized in the synthesis of various natural products where selective protection of hydroxyl groups is necessary. For instance, it can be employed to protect alcohols during the formation of more complex structures, allowing for subsequent reactions that would otherwise be incompatible with free hydroxyl groups .

- Reactivity and Stability : The tert-butyl dimethylsilyl (TBDMS) group is known for its stability under basic conditions, yet it can be easily removed under acidic conditions, making it an ideal choice for protecting groups in synthetic pathways . This duality allows chemists to navigate complex reaction sequences effectively.

Medicinal Chemistry Applications

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit interesting biological properties. For example, derivatives of silyl ethers and carbonates have been explored for their anti-cancer and anti-inflammatory activities .

Potential as a Precursor

The compound's structure suggests that it may serve as a precursor to biologically active natural products. Its ability to participate in further transformations could lead to the development of new pharmaceuticals with enhanced efficacy .

Mechanism of Action

The mechanism by which tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate exerts its effects involves the formation of stable silyl ethers. The silyl group provides steric protection, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.

tert-Butyldimethylsilyl ether: Commonly used as a protecting group for alcohols.

tert-Butyldimethylsilyloxyacetaldehyde: Utilized in the synthesis of complex organic molecules.

Uniqueness

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate stands out due to its unique combination of functional groups, which provides versatility in synthetic applications. Its ability to undergo various chemical reactions and its use in multiple fields highlight its significance in scientific research and industrial applications .

Biological Activity

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate is a silane derivative widely utilized in organic synthesis, particularly as a protecting group for alcohols and amines. Its biological activity, while less extensively documented than its synthetic utility, warrants exploration due to its potential applications in medicinal chemistry and drug development.

The compound can be represented by the following structural formula:

This structure indicates the presence of a tert-butyl group, two methyl groups, and a carbonate moiety, which contributes to its reactivity and stability in various chemical environments.

Applications in Organic Chemistry

- Protecting Group : The primary role of this compound is as a protecting group in organic synthesis. It effectively shields hydroxyl groups during multi-step syntheses, allowing for selective reactions without interference from alcohol functionalities .

- Synthesis of Complex Molecules : This compound has been employed in the synthesis of various biologically active molecules, including statins and other pharmaceuticals. Its ability to facilitate selective reactions makes it valuable in constructing complex organic frameworks .

Neuroprotective Effects

In related studies, silyl-containing compounds have demonstrated neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer's disease. These findings suggest that this compound may possess similar protective qualities, potentially influencing neuroinflammation pathways .

Anti-inflammatory Activity

Compounds structurally related to this compound have been investigated for their anti-inflammatory effects. They are believed to modulate cytokine production and reduce inflammation in neuronal cells exposed to amyloid-beta peptides. This activity could be relevant for therapeutic strategies targeting neurodegenerative diseases .

Case Studies

Properties

CAS No. |

661464-02-4 |

|---|---|

Molecular Formula |

C10H20O3Si |

Molecular Weight |

216.35 g/mol |

IUPAC Name |

tert-butyl [dimethyl(prop-2-enyl)silyl] carbonate |

InChI |

InChI=1S/C10H20O3Si/c1-7-8-14(5,6)13-9(11)12-10(2,3)4/h7H,1,8H2,2-6H3 |

InChI Key |

IYWUEOXUAYRXJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)O[Si](C)(C)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.